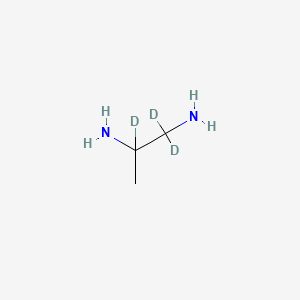
rac 1,1,2-Diaminopropane-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac 1,1,2-Diaminopropane-d3: is a deuterium-labeled compound with the molecular formula C3H7D3N2 and a molecular weight of 77.14 . It is a stable isotope-labeled compound used in various scientific research applications. The compound is also known by other names such as (±)-1,2-Propane-1,1,2-d3-diamine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac 1,1,2-Diaminopropane-d3 typically involves the deuteration of 1,2-diaminopropane. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often involve the use of a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to ensure the efficient incorporation of deuterium into the compound. The final product is purified through distillation or chromatography to achieve the desired isotopic purity .
Chemical Reactions Analysis
Types of Reactions: rac 1,1,2-Diaminopropane-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
rac 1,1,2-Diaminopropane-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reference standard in mass spectrometry.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of rac 1,1,2-Diaminopropane-d3 involves its incorporation into chemical or biological systems where it acts as a tracer or a reactant. The deuterium atoms in the compound provide a distinct mass difference, allowing researchers to track its movement and transformation within the system. This helps in understanding the molecular targets and pathways involved in various processes .
Comparison with Similar Compounds
1,2-Diaminopropane: The non-deuterated version of the compound.
1,3-Diaminopropane: A structural isomer with different reactivity.
Ethylenediamine: A similar diamine with a shorter carbon chain.
Uniqueness: rac 1,1,2-Diaminopropane-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis in various studies, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C3H10N2 |
|---|---|
Molecular Weight |
77.14 g/mol |
IUPAC Name |
1,1,2-trideuteriopropane-1,2-diamine |
InChI |
InChI=1S/C3H10N2/c1-3(5)2-4/h3H,2,4-5H2,1H3/i2D2,3D |
InChI Key |
AOHJOMMDDJHIJH-UHVFUKFASA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C)N)N |
Canonical SMILES |
CC(CN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


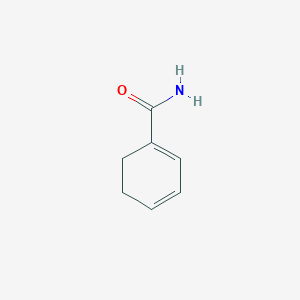
![(7a,17b)-17-Hydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]androst-4-en-3-one](/img/structure/B13859053.png)
![[4-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride](/img/structure/B13859057.png)
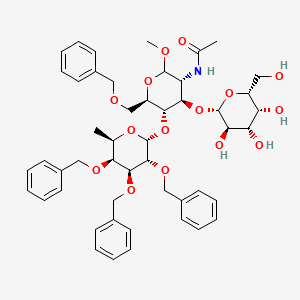
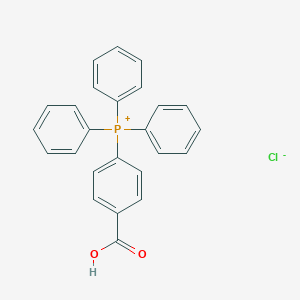
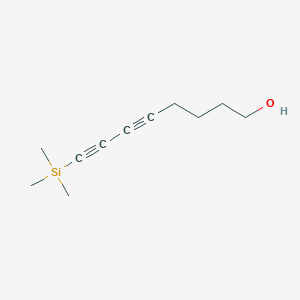
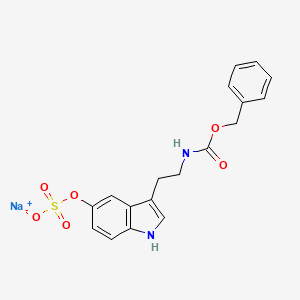
![(+/-)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B13859083.png)
![Sodium;[4-[(5-oxooxolan-2-yl)methyl]-2-phenylmethoxyphenyl] sulfate](/img/structure/B13859086.png)
![Sodium 3-(Ethoxycarbonyl)-2',4'-difluoro-[1,1'-biphenyl]-4-yl Sulfate](/img/structure/B13859093.png)
![4-{[(5-Chloro-2-thienyl)carbonyl]amino}isothiazole-3-carboxylic acid](/img/structure/B13859102.png)
![3-[2-(4-chlorophenyl)propan-2-yl]-1H-indazole](/img/structure/B13859107.png)
![5-[(4-Methoxyphenyl)-diphenylmethylamino-6-methoxy-9H-purin-9-yl]-13C2, 15N-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-cyclopentanol](/img/structure/B13859111.png)
![(3S, 7R, 7aR)-5-Benzyl-2,2-dimethyl-2,3,7,7a-tetrahydroimidazo[5,1-b]thiazole-3, 7-dicarboxylic Acid](/img/structure/B13859117.png)
